molecular formula C18H15N3O2S B6581497 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 1206985-79-6

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide

Cat. No. B6581497
CAS RN: 1206985-79-6
M. Wt: 337.4 g/mol
InChI Key: LFRQCJMWHSHWEQ-UHFFFAOYSA-N
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Description

The compound “N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the development of a wide range of therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the phenyl and benzothiazole groups. The pyrrolidine ring is a saturated five-membered ring, which can contribute to the three-dimensional shape of the molecule .

Mechanism of Action

The exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide is not yet fully understood. However, it is believed to act as a dopamine receptor agonist, meaning that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which in turn can lead to a variety of effects, including increased alertness, improved mood, and improved motor coordination.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have a neuroprotective effect, meaning that it can protect neurons from damage. In addition, it has been found to have an antidepressant effect and to reduce anxiety.

Advantages and Limitations for Lab Experiments

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is highly soluble in water and can be used in a variety of experiments. However, there are also some limitations to its use. For example, it is not suitable for use in long-term experiments due to its short half-life.

Future Directions

Given its potential applications in scientific research and laboratory experiments, there are a number of potential future directions for N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide research. These include further investigation into its mechanism of action, its effects on various neurotransmitters, and its potential therapeutic applications. In addition, further research could be conducted into its potential use as a drug for the treatment of various neurological disorders. Finally, further research could be conducted into its potential use as a tool for studying the effects of various drugs on the brain.

Synthesis Methods

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide can be synthesized by reacting benzothiazole-2-carboxylic acid with 2-oxo-1-pyrrolidine-3-carboxylic acid in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at a temperature of 90°C for 1-2 hours, followed by a cooling period. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide has been studied for its potential application in scientific research. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been used to study the effects of drugs on the brain, as well as to investigate the role of dopamine in the regulation of motor behavior.

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-16-9-4-10-21(16)13-6-3-5-12(11-13)19-17(23)18-20-14-7-1-2-8-15(14)24-18/h1-3,5-8,11H,4,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRQCJMWHSHWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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